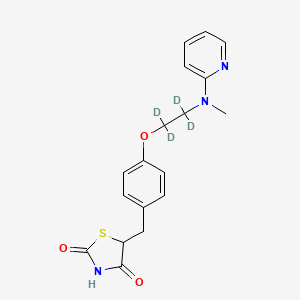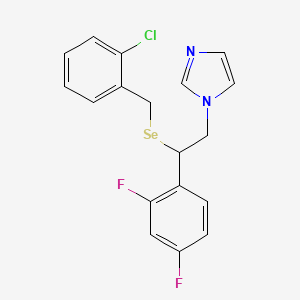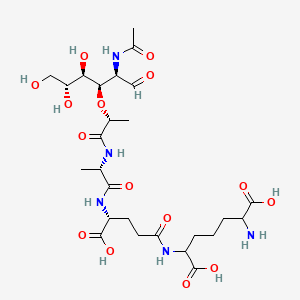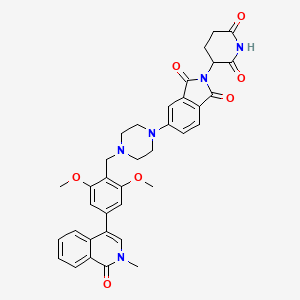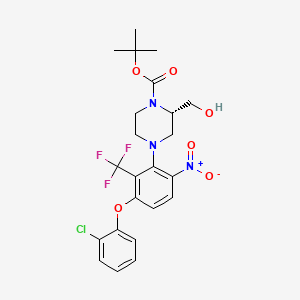
Dgk|AE-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dgk|AE-IN-4 is a compound that belongs to the family of diacylglycerol kinases. Diacylglycerol kinases are enzymes that catalyze the conversion of diacylglycerol to phosphatidic acid. This conversion is crucial for various cellular processes, including signal transduction, membrane trafficking, and lipid metabolism .
準備方法
The synthesis of Dgk|AE-IN-4 involves several steps. The primary synthetic route includes the phosphorylation of diacylglycerol to produce phosphatidic acid. This reaction is typically carried out using specific reagents and under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反応の分析
Dgk|AE-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
科学的研究の応用
Dgk|AE-IN-4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of diacylglycerol kinase activity and its role in lipid metabolism.
Biology: It is used to investigate the role of diacylglycerol kinases in cellular signaling pathways and their impact on various biological processes.
Medicine: It has potential therapeutic applications in treating diseases related to lipid metabolism and signal transduction, such as cancer and diabetes.
Industry: It is used in the production of various lipid-based products and as a catalyst in chemical reactions
作用機序
The mechanism of action of Dgk|AE-IN-4 involves the phosphorylation of diacylglycerol to produce phosphatidic acid. This reaction is catalyzed by diacylglycerol kinase, which regulates the balance of diacylglycerol and phosphatidic acid in cells. The molecular targets and pathways involved include protein kinase C, phosphatidylinositol 4-phosphate 5-kinase, and the mammalian target of rapamycin (mTOR) pathway .
類似化合物との比較
Dgk|AE-IN-4 is unique compared to other diacylglycerol kinases due to its specific structural motifs and catalytic properties. Similar compounds include other diacylglycerol kinases such as DGKα, DGKβ, and DGKγ. These compounds share similar catalytic activities but differ in their tissue distribution and specific functions within cells .
特性
分子式 |
C23H25ClF3N3O6 |
|---|---|
分子量 |
531.9 g/mol |
IUPAC名 |
tert-butyl (2S)-4-[3-(2-chlorophenoxy)-6-nitro-2-(trifluoromethyl)phenyl]-2-(hydroxymethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C23H25ClF3N3O6/c1-22(2,3)36-21(32)29-11-10-28(12-14(29)13-31)20-16(30(33)34)8-9-18(19(20)23(25,26)27)35-17-7-5-4-6-15(17)24/h4-9,14,31H,10-13H2,1-3H3/t14-/m0/s1 |
InChIキー |
FKBDRPYOKPGTKV-AWEZNQCLSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1CO)C2=C(C=CC(=C2C(F)(F)F)OC3=CC=CC=C3Cl)[N+](=O)[O-] |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CO)C2=C(C=CC(=C2C(F)(F)F)OC3=CC=CC=C3Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8](/img/structure/B15137869.png)
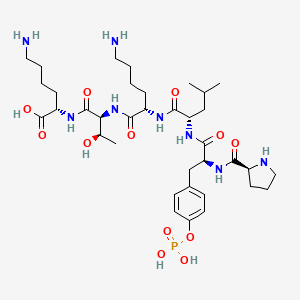
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)
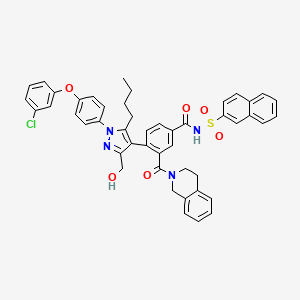
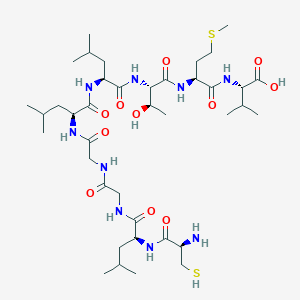
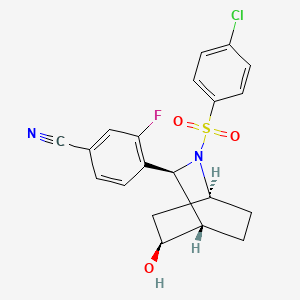
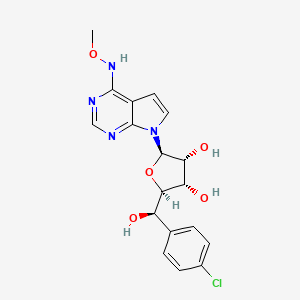
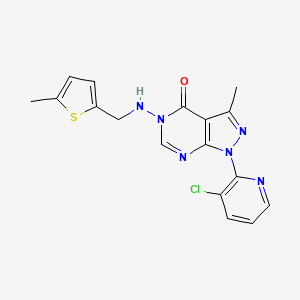
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
